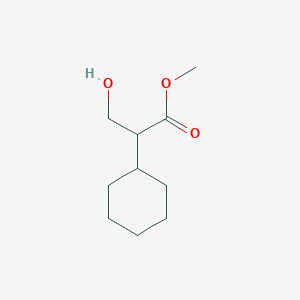

Methyl 2-cyclohexyl-3-hydroxypropionate

Vue d'ensemble

Description

Methyl 2-cyclohexyl-3-hydroxypropionate is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

Methyl 2-cyclohexyl-3-hydroxypropionate serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of diverse compounds that are essential in both academic research and industrial applications.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. Its structural similarity to biologically active compounds makes it a candidate for studying enzyme interactions and metabolic pathways . Preliminary studies suggest it may influence biological processes through hydrogen bonding interactions with proteins and other biomolecules.

Medicine

The therapeutic potential of this compound is being explored, particularly for its anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures exhibit significant pharmacological activities, which could lead to the development of new drugs targeting pain relief and inflammation .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals, polymers, and resins. Its properties make it suitable for use in coatings, adhesives, and as a precursor for various polymeric materials .

Case Study 1: Biochemical Probing

A study investigated the use of this compound as a biochemical probe to understand enzyme mechanisms. The compound was shown to interact with specific enzymes, influencing their activity and providing insights into metabolic pathways. This research highlights its potential role in drug discovery .

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of this compound demonstrated its efficacy in reducing inflammation markers in vitro. This study suggests that further exploration could lead to new therapeutic agents for treating inflammatory diseases .

Data Table: Applications Overview

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Enables creation of complex molecules |

| Biology | Biochemical probe | Insights into enzyme interactions |

| Medicine | Anti-inflammatory agent | Potential new treatments for pain relief |

| Industry | Specialty chemicals production | Versatile applications in coatings and adhesives |

Propriétés

Formule moléculaire |

C10H18O3 |

|---|---|

Poids moléculaire |

186.25 g/mol |

Nom IUPAC |

methyl 2-cyclohexyl-3-hydroxypropanoate |

InChI |

InChI=1S/C10H18O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3 |

Clé InChI |

PGMLHSGGGNACRM-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C(CO)C1CCCCC1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.